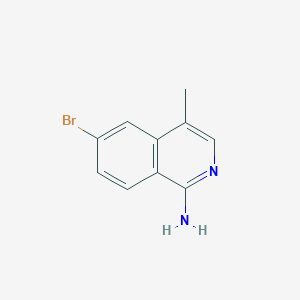

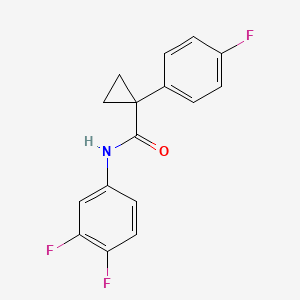

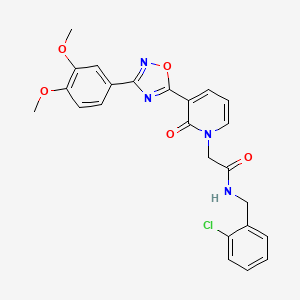

6-Bromo-4-methylisoquinolin-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved through a condensation reaction between β-keto esters and 4-bromoaniline, followed by a cyclization reaction known as the Knorr reaction . This process was optimized using 1H NMR monitoring to specifically yield the desired anilide intermediate. Similarly, the synthesis of 6-bromo-4-iodoquinoline involved a cyclization reaction and a subsequent substitution reaction, starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . These methods could potentially be adapted for the synthesis of 6-Bromo-4-methylisoquinolin-1-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives is characterized by the presence of a quinoline core with bromine and other substituents attached to it. The structure of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline was confirmed by 1H NMR spectrum . Although the exact structure of 6-Bromo-4-methylisoquinolin-1-amine is not provided, it can be inferred that it would have a similar quinoline core with a bromine atom at the 6-position and a methyl group at the 4-position.

Chemical Reactions Analysis

The brominated quinoline compounds are intermediates for various chemical reactions. For example, 6-bromo-2-methylquinoline-5,8-dione undergoes nucleophilic substitution reactions with amines to yield alkylamino derivatives . The reactivity of the bromine atom in these compounds suggests that 6-Bromo-4-methylisoquinolin-1-amine could also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of bromine and other substituents on the quinoline core. These properties are not explicitly discussed in the provided papers, but it is known that such compounds typically exhibit good stability and can be characterized using techniques such as IR, 1H NMR, MS, and elemental analysis . The presence of a bromine atom also suggests that these compounds would have relatively high molecular weights and might display significant intermolecular interactions due to the polarizable nature of the bromine atom.

科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Indazolo[3,2-a]isoquinolin-6-amines : A study by Balog, Riedl, and Hajos (2013) describes the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines through Suzuki coupling and Cadogan cyclization, showcasing the compound's utility in chemical transformations (Balog, Riedl, & Hajos, 2013).

Formation of Quinazolinones : El-Hashash, Azab, and Morsy (2016) explored the reactions of 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one, leading to the formation of quinazolinones, highlighting the compound's potential in creating biologically active molecules (El-Hashash, Azab, & Morsy, 2016).

Preparation of Alkylaminoquinoline Derivatives : Choi and Chi (2004) investigated the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, demonstrating the compound's role in the synthesis of various derivatives (Choi & Chi, 2004).

Pharmaceutical Research

Pharmacological Activities of Quinazolinone Derivatives : Rajveer, Kumaraswamy, Sudharshini, and Rathinaraj (2010) synthesized various 6-bromoquinazolinone derivatives and assessed their pharmacological activities, including anti-inflammatory and antibacterial properties (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Antitumor Activity of Isoquinoline Derivatives : Liu, Lin, Penketh, and Sartorelli (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives from 6-Bromo-4-methylisoquinolin-1-amine, to evaluate their antineoplastic activity (Liu, Lin, Penketh, & Sartorelli, 1995).

Biochemical Studies

- Endogenous Amines in Rat Brain : Kohno, Ohta, and Hirobe (1986) identified tetrahydroisoquinolines, including derivatives of 6-Bromo-4-methylisoquinolin-1-amine, as endogenous amines in rat brain, indicating its importance in neurological research (Kohno, Ohta, & Hirobe, 1986).

Safety and Hazards

将来の方向性

The future directions for research on 6-Bromo-4-methylisoquinolin-1-amine could involve exploring its potential applications in medicinal and industrial chemistry, given the significance of quinoline-based compounds . Additionally, the development of environmentally friendly synthesis methods could be a focus area .

特性

IUPAC Name |

6-bromo-4-methylisoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFCQPDKQMVPCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1C=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methylisoquinolin-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)

![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)

![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)